molecular formula C10H20N2O2 B1372467 Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate CAS No. 1049730-81-5

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

Cat. No.: B1372467
CAS No.: 1049730-81-5
M. Wt: 200.28 g/mol
InChI Key: LNDGYTKISRFVOI-UHFFFAOYSA-N
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Description

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O2. It is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Chemistry: Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and spirocyclic structures .

Biology and Medicine: In biological research, this compound is used to develop new pharmaceuticals, including potential treatments for various diseases. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable intermediate in various chemical processes .

Safety and Hazards

The safety information indicates that Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is considered hazardous . The signal word is "Danger" .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in a solvent such as dichloromethane, and the product is purified using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDGYTKISRFVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676712
Record name tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-81-5
Record name tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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